molecular formula C5H10O5 B583942 D-[1,5-13C2]Ribose CAS No. 213825-56-0

D-[1,5-13C2]Ribose

Cat. No. B583942
CAS RN: 213825-56-0
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-GYGOELPPSA-N
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Description

D-Ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria. It is essential in energy production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .


Synthesis Analysis

D-Ribose is synthesized in a process involving the pentose pathway. When individuals take supplemental D-Ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy . Efficient biosynthesis of D-Ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation .


Molecular Structure Analysis

D-Ribose is a monosaccharide with a 5-carbon chain. It is classified as an aldopentose, which means it contains an aldehyde functional group .


Chemical Reactions Analysis

D-Ribose is involved in the production of adenosine triphosphate (ATP), the main energy source for intracellular metabolic pathways . It assists with ATP production within the pentose pathway .


Physical And Chemical Properties Analysis

D-Ribose is a white, crystalline powder that is highly soluble in water. It has an aldehyde functional group, making it an aldopentose. This chemical structure allows D-Ribose to readily react with other compounds, forming glycosidic bonds critical for its biological functions .

Scientific Research Applications

  • NMR Spectroscopy of DNA : D-[1,5-13C2]Ribose has been used in the preparation of DNA for nuclear magnetic resonance (NMR) spectroscopy. It was synthesized from [13C6]-d-glucose and incorporated into a DNA dodecamer, facilitating the accurate determination of 1H-1H vicinal coupling constants in sugar moieties (Ono et al., 1994).

  • RNA Nucleosides Chemical Shifts : The isotropic 13C chemical shifts of ribose sugar in model RNA nucleosides were calculated using ab initio methods, providing insights into the relationship between structure and 13C chemical shifts in RNA (Rossi & Harbison, 2001).

  • D-Ribose Biosynthesis in Bacteria : D-Ribose biosynthesis from xylose was studied in genetically engineered Bacillus subtilis. The disruption of the transketolase gene allowed for the production of D-ribose, offering insights into microbial production methods (Park et al., 2006).

  • RNA Labeling for NMR Studies : RNAs were prepared with uniform 13C-labeling in the ribose ring for NMR studies, enhancing the assignment of ribose carbons and protons in RNA. This method is valuable for studying large RNAs and RNA-ligand/protein complexes (Dayie et al., 1998).

  • Conformational Flexibility Studies : The conformational flexibility of the deoxyribose ring was studied through 13C NMR relaxation measurements, providing insights into the dynamics of nucleic acid sugars (Levy et al., 1982).

Mechanism of Action

Target of Action

D-[1,5-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production systems . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that stores and transports chemical energy within cells . D-Ribose also interacts with various biochemical pathways, contributing to the synthesis of nucleotides and amino acids .

Mode of Action

D-Ribose interacts with its targets by integrating into the cellular metabolism. It undergoes phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production and participates in nucleotide synthesis . This process enhances the energy status of cells, particularly in conditions of low energy . In addition, D-Ribose can inhibit the formation of bacterial biofilms, suggesting an antimetabolite mode of action .

Biochemical Pathways

D-Ribose is involved in several biochemical pathways. It is an essential component of the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . D-Ribose also contributes to the synthesis of nucleotides and certain amino acids . Moreover, it has been found to activate central carbon metabolism, including glycolysis, the PPP, and the tricarboxylic acid cycle (TCA cycle), which are crucial for energy production .

Pharmacokinetics

D-Ribose is rapidly absorbed and metabolized in the body. After administration, it reaches peak concentration in the blood within 36–44 minutes . It then rapidly disappears from plasma within less than 140 minutes . A portion of D-Ribose (18–37.5%) is recovered from urine, indicating that it undergoes renal excretion . The pharmacokinetics of D-Ribose exhibits dose-dependent characteristics, with parameters changing according to dosing levels .

Result of Action

The primary result of D-Ribose action is the enhancement of cellular energy status. By contributing to ATP production, D-Ribose helps maintain cellular function and integrity . In addition, D-Ribose has been found to have potential clinical applications in conditions such as congestive heart failure and diabetes . It has also been shown to inhibit the formation of bacterial biofilms .

Action Environment

The action of D-Ribose can be influenced by various environmental factors. For instance, the presence of other sugars in the environment can affect the absorption and metabolism of D-Ribose . Moreover, D-Ribose’s action can be affected by the metabolic microenvironment of cells

Future Directions

D-Ribose has shown potential in improving cellular processes when there is mitochondrial dysfunction . Its role in energy production and its impact on various health conditions continue to be areas of active research.

properties

IUPAC Name

(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-GYGOELPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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